Cas no 709009-89-2 (4-[4-[(5-Chloro-8-quinolinyl)oxy]butoxy]benzaldehyde)
709009-89-2 structure
Product Name:4-[4-[(5-Chloro-8-quinolinyl)oxy]butoxy]benzaldehyde
Numero CAS:709009-89-2
MF:C20H18ClNO3
MW:355.814824581146
CID:5454683
PubChem ID:2215981
Update Time:2025-05-21
4-[4-[(5-Chloro-8-quinolinyl)oxy]butoxy]benzaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- AKOS030701406
- Z1037336514
- 4-{4-[(5-CHLOROQUINOLIN-8-YL)OXY]BUTOXY}BENZALDEHYDE
- EN300-1180127
- 709009-89-2
- 4-[4-(5-chloroquinolin-8-yl)oxybutoxy]benzaldehyde
- 4-[4-[(5-Chloro-8-quinolinyl)oxy]butoxy]benzaldehyde
-
- Inchi: 1S/C20H18ClNO3/c21-18-9-10-19(20-17(18)4-3-11-22-20)25-13-2-1-12-24-16-7-5-15(14-23)6-8-16/h3-11,14H,1-2,12-13H2
- Chiave InChI: IZOPEGGMQVXDOH-UHFFFAOYSA-N
- Sorrisi: C(=O)C1=CC=C(OCCCCOC2=C3C(=C(Cl)C=C2)C=CC=N3)C=C1
Proprietà calcolate
- Massa esatta: 355.0975211g/mol
- Massa monoisotopica: 355.0975211g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 8
- Complessità: 400
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5
- Superficie polare topologica: 48.4Ų
Proprietà sperimentali
- Densità: 1.260±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 556.7±45.0 °C(Predicted)
- pka: 2.25±0.29(Predicted)
4-[4-[(5-Chloro-8-quinolinyl)oxy]butoxy]benzaldehyde Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1180127-0.05g |
709009-89-2 | 90% | 0.05g |
$212.0 | 2023-07-09 | ||
| Enamine | EN300-1180127-50mg |
709009-89-2 | 90.0% | 50mg |
$212.0 | 2023-10-03 |
4-[4-[(5-Chloro-8-quinolinyl)oxy]butoxy]benzaldehyde Letteratura correlata
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
709009-89-2 (4-[4-[(5-Chloro-8-quinolinyl)oxy]butoxy]benzaldehyde) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti